![molecular formula C17H18FNO2S B2785004 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide CAS No. 2320681-67-0](/img/structure/B2785004.png)
2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide
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Overview
Description
2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorine atom and a complex side chain containing a thiophene ring and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized via a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a fluorinated benzoyl chloride with an amine precursor containing the tetrahydropyran and thiophene moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzamide core can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of fluorine and thiophene rings enhances biological activity against various cancer cell lines. For example, derivatives of benzamide have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression .
- Antimicrobial Properties :
- Neurological Applications :
Case Studies
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the thiophene ring may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but with a thiophene ring at a different position.
2-fluoro-N-((4-(furan-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of a fluorinated benzamide core with a thiophene and tetrahydropyran moiety distinguishes 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide from other compounds. This unique structure may confer specific properties such as enhanced stability, binding affinity, and selectivity for certain targets.
Biological Activity
2-Fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is a complex organic compound with potential biological activity. Its unique structure, which includes a fluorine atom, a thiophene ring, and an oxane moiety, suggests that it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C16H17FN2O2S, with a molecular weight of approximately 328.38 g/mol. The presence of the fluorine atom is significant as it often enhances the lipophilicity and metabolic stability of organic molecules.
The biological activity of this compound likely stems from its ability to interact with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function. Furthermore, the thiophene and oxane structures may facilitate redox reactions, influencing cellular processes such as proliferation and apoptosis.
Biological Activity Studies
Recent studies have highlighted the compound's potential as a therapeutic agent:
- Antitumor Activity : In vitro assays have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related benzamide derivatives demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating strong inhibitory effects on tumor growth .
- Inhibition of Histone Deacetylases (HDACs) : Some derivatives have been characterized as selective HDAC inhibitors, which play crucial roles in cancer progression. For example, compounds exhibiting class I HDAC selectivity were found to significantly inhibit tumor cell growth and induce apoptosis .
- Tyrosinase Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The findings suggest that these compounds can effectively reduce melanin synthesis without cytotoxic effects on normal cells .
Case Studies
Several studies provide insight into the biological efficacy of similar compounds:
- Study on Anticancer Activity : A study investigated the anticancer properties of related thiophene-containing benzamides, revealing their ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms .
- Tyrosinase Inhibition Study : Another research focused on the design and synthesis of tyrosinase inhibitors derived from piperazine and thiophene structures. These inhibitors displayed competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .
Data Tables
Compound | IC50 (μM) | Target | Effect |
---|---|---|---|
FNA | 1.30 | HepG2 cells | Antitumor activity |
Compound 26 | 0.18 | Tyrosinase | Inhibitory effect on melanin synthesis |
2-Fluoro-Bz | Varies | HDACs | Selective inhibition |
Properties
IUPAC Name |
2-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-15-4-2-1-3-14(15)16(20)19-12-17(6-8-21-9-7-17)13-5-10-22-11-13/h1-5,10-11H,6-9,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYAUGJSCGXFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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